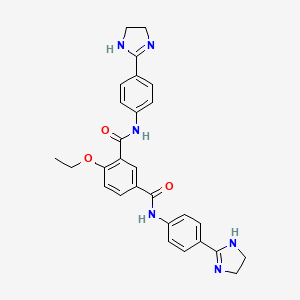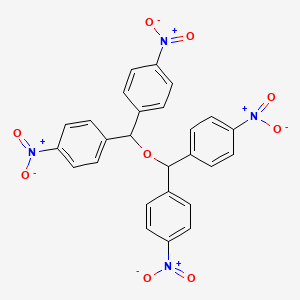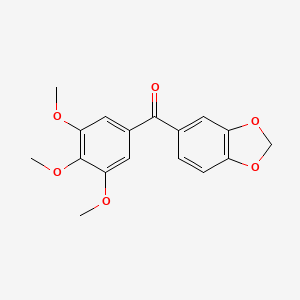
Chloro(3-methoxyphenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(3-methoxyphenyl)mercury is an organomercury compound with the chemical formula C7H7ClHgO. It is characterized by the presence of a mercury atom bonded to a chloro and a 3-methoxyphenyl group. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.
Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.
Aplicaciones Científicas De Investigación
Chloro(3-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.
Comparación Con Compuestos Similares
Phenylmercury Chloride: Similar structure but lacks the methoxy group.
Methylmercury Chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury Chloride: Contains an ethyl group instead of a phenyl group.
Comparison: Chloro(3-methoxyphenyl)mercury is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological molecules. This structural difference can lead to variations in its chemical behavior and biological activity compared to other organomercury compounds.
Propiedades
Número CAS |
5961-61-5 |
|---|---|
Fórmula molecular |
C7H7ClHgO |
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
chloro-(3-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
Clave InChI |
ZQFBTXOJZJFEJQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=CC=C1)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)





